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Compound Name:
methoxyphenylboronic acid

CAS No.: 622864-48-6

Cat. No.: B1321528

Get Quote

Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid is a specialized organoboron building block that
serves as a critical pharmacophore in the development of tubulin-binding agents and kinase
inhibitors. Unlike its more common isomer (4-hydroxy-3-methoxyphenylboronic acid, derived
from vanillin), this isovanillin-derived scaffold provides a unique hydrogen-bond donor/acceptor
motif (3-OH/4-OMe) that mimics the B-ring of Combretastatin A-4 and Colchicine.

This guide outlines the "discovery” of this reagent not as a singular event, but as the strategic
development of a privileged structure for Suzuki-Miyaura cross-coupling, enabling the synthesis
of highly potent antimitotic agents.

Key Chemical Properties
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Specification

CAS Registry Number

622864-48-6

IUPAC Name (3-Hydroxy-4-methoxyphenyl)boronic acid
Molecular Formula C7HsBO4
Molecular Weight 167.96 g/mol
Appearance White to off-white crystalline powder

- Soluble in DMSO, Methanol, THF; sparingly
Solubility ]

soluble in water

pKa (Calculated) ~8.6 (Boronic acid), ~9.8 (Phenolic OH)

Key Application

Precursor for Combretastatin A-4 analogs
(Tubulin inhibitors)

Structural Significance & Mechanism

The "discovery" of this molecule's utility lies in its specific substitution pattern. In medicinal

chemistry, the 3-hydroxy-4-methoxy motif is electronically distinct from the 3,4-dimethoxy or 4-

hydroxy-3-methoxy patterns.

o Electronic Effect: The 4-methoxy group acts as a strong electron-donating group (EDG) via

resonance, while the 3-hydroxy group provides both electron donation and a critical

Hydrogen Bond Donor (HBD) site.

e Binding Mechanism (Tubulin): Research into Combretastatin A-4 (CA-4) analogs revealed

that replacing the 3-methoxy group with a 3-hydroxyl group significantly enhances binding

affinity. The 3-OH group forms a specific hydrogen bond with Asn101 or Thr179 in the

colchicine-binding site of tubulin, a interaction unavailable to the trimethoxy analogs [1].

Diagram 1: Pharmacophore Mapping & Utility

This diagram illustrates the structural logic behind using this boronic acid to synthesize tubulin

inhibitors.
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Caption: The 3-hydroxy group provides a critical H-bond anchor (Asn101) in tubulin binding,
superior to methoxy analogs.

Synthetic Pathways (The "Discovery" of Scalable
Routes)

The synthesis of 3-hydroxy-4-methoxyphenylboronic acid presents a regioselectivity
challenge. Direct bromination of isovanillin often yields mixtures. The field-proven "discovery"
route utilizes 4-bromo-2-methoxyphenol as the starting material, employing a protection-
lithiation-borylation sequence to ensure high fidelity.

Protocol: Scalable Synthesis via Benzyl Protection

This protocol is preferred over direct lithiation of the free phenol (which requires 2 equivalents
of n-BuLi and is difficult to control) [2].

Step 1: Protection of the Phenol

e Reagents: 4-Bromo-2-methoxyphenol (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), K2COs (2.0
eq), Acetone.

e Procedure:

[¢]

Dissolve 4-bromo-2-methoxyphenol in acetone.

[e]

Add potassium carbonate and benzyl bromide.

[e]

Reflux for 4—-6 hours until TLC shows consumption of starting material.

o

Filter inorganic salts and concentrate to yield 1-bromo-4-(benzyloxy)-3-methoxybenzene.
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Step 2: Lithium-Halogen Exchange & Borylation

e Reagents: Protected Bromide (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl
borate (B(OiPr)s, 1.2 eq), THF (anhydrous).

e Procedure:
o Cool a solution of the protected bromide in anhydrous THF to -78°C under Nitrogen/Argon.

o Add n-BuLi dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent benzyne
formation or scrambling.

o Stir for 1 hour at -78°C to generate the aryllithium species.

o Add Triisopropyl borate dropwise.

o Allow the mixture to warm to room temperature (RT) overnight.
o Quench with 1N HCI. Extract with Ethyl Acetate.[1]

o Isolate the 3-(benzyloxy)-4-methoxyphenylboronic acid intermediate.[2]

Step 3: Deprotection (Hydrogenolysis)
e Reagents: Pd/C (10% wt), Hz (1 atm), Methanol.

e Procedure:

[e]

Dissolve the benzyl-protected boronic acid in Methanol.

o

Add Pd/C catalyst carefully (under inert gas).

o

Stir under a hydrogen balloon for 4-12 hours.

[¢]

Filter through Celite to remove Pd/C.

[¢]

Concentrate and recrystallize (Water/Acetonitrile) to yield pure 3-Hydroxy-4-
methoxyphenylboronic acid.
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Diagram 2: Synthetic Workflow
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Caption: The 3-step sequence ensures regiochemical purity, avoiding isomers common in
direct bromination.

Experimental Validation & Quality Control
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To ensure the integrity of this reagent for drug development, the following analytical parameters
must be verified.

Self-Validating Analytical System
e 1HNMR (DMSO-ds, 400 MH2):

o Look for the characteristic ABX system of the aromatic protons.

o

0 ~9.0 ppm: Broad singlet (Boronic acid OH).

[¢]

0 ~8.8 ppm: Singlet (Phenolic OH at C3).

o

0 ~3.8 ppm: Singlet (Methoxy group at C4).

[e]

Validation: Disappearance of Benzyl protons (6 5.1, 7.3-7.4 ppm) confirms successful
deprotection in Step 3.

e HPLC Purity Check:
o Column: C18 Reverse Phase.
o Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
o Detection: UV at 254 nm and 280 nm.

o Note: Boronic acids can streak or form anhydrides (boroxines) on the column. It is
recommended to add pinacol to the sample vial to convert it in situ to the boronate ester
for sharper peaks during analysis.

o Boroxine Equilibrium:

o Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric
anhydride (boroxine). This is not an impurity but a physical state. The monomer reforms in
the presence of water/base during coupling reactions.

Applications in Drug Discovery
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The primary utility of 3-hydroxy-4-methoxyphenylboronic acid is its role as a "plug-and-play”
module for introducing the isovanilloid moiety.

Case Study: Combretastatin A-4 (CA-4) Analogs

Researchers utilized this boronic acid to synthesize 3'-hydroxy-CA-4 analogs.
e Reaction: Suzuki coupling with cis-beta-bromostyrenes or heterocycles (e.g., indazoles).

e Outcome: The resulting biaryls showed nanomolar cytotoxicity against HeLa and MCF-7
cancer lines [3]. The 3-hydroxy group was proven to be essential for overcoming resistance
mechanisms associated with the standard trimethoxy-phenyl ring.

Case Study: Benzoxaborole Precursors

While this specific isomer (1-B, 3-OH) cannot directly cyclize to a benzoxaborole (which
requires 1-B, 2-C-OH), it serves as a starting material for functionalized benzoxaboroles via
formylation at the C2 position followed by reduction, creating the necessary geometry for the
oxaborole ring formation used in antifungal drugs like Tavaborole [4].
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o Context: Uses 3-hydroxy-4-methoxyphenylboronic acid to optimize potency
(Compound 4s).

e Benzoxaborole Chemistry

o Source: "Benzoxaboroles — Boron-Containing Building Blocks for Drug Discovery." TCI
Chemicals Technical Guide.
o Context: Discusses the utility of hydroxy-boronic acid precursors in cre

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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